molecular formula C19H18FN3O2 B2465966 N-(cyanomethyl)-3-acetamido-N-(3-fluorophenyl)-3-phenylpropanamide CAS No. 1333962-35-8

N-(cyanomethyl)-3-acetamido-N-(3-fluorophenyl)-3-phenylpropanamide

Cat. No.: B2465966
CAS No.: 1333962-35-8
M. Wt: 339.37
InChI Key: KVFZLPMZLHGVFJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-acetamido-N-(3-fluorophenyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes a cyanomethyl group, an acetamido group, a fluorophenyl group, and a phenylpropanamide backbone

Properties

IUPAC Name

3-acetamido-N-(cyanomethyl)-N-(3-fluorophenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-14(24)22-18(15-6-3-2-4-7-15)13-19(25)23(11-10-21)17-9-5-8-16(20)12-17/h2-9,12,18H,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFZLPMZLHGVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N(CC#N)C1=CC(=CC=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-acetamido-N-(3-fluorophenyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivatives and introduce the cyanomethyl group through a nucleophilic substitution reaction. The acetamido group can be introduced via an acylation reaction, while the fluorophenyl group is typically added through a halogenation reaction followed by a coupling reaction with the phenylpropanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-acetamido-N-(3-fluorophenyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

N-(cyanomethyl)-3-acetamido-N-(3-fluorophenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-acetamido-N-(3-fluorophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-3-acetamido-N-(4-fluorophenyl)-3-phenylpropanamide
  • N-(cyanomethyl)-3-acetamido-N-(3-chlorophenyl)-3-phenylpropanamide
  • N-(cyanomethyl)-3-acetamido-N-(3-bromophenyl)-3-phenylpropanamide

Uniqueness

N-(cyanomethyl)-3-acetamido-N-(3-fluorophenyl)-3-phenylpropanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

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